PROTAC SGK3 degrader-1, also known as SGK3-PROTAC1, is an innovative compound designed to selectively degrade the serum/glucocorticoid-regulated kinase 3 protein. This compound has gained attention for its potential in cancer therapy, particularly in overcoming resistance mechanisms associated with traditional inhibitors of the phosphoinositide 3-kinase pathway. The development of SGK3-PROTAC1 is significant as it offers a targeted approach to modulate the activity of specific proteins involved in cancer cell proliferation and survival.
SGK3-PROTAC1 is classified as a proteolysis-targeting chimera (PROTAC), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound is synthesized from a conjugate of the 308-R SGK inhibitor and the VH032 VHL binding ligand, specifically targeting the SGK3 isoform for degradation without affecting related isoforms such as SGK1 and SGK2 .
The synthesis of SGK3-PROTAC1 involves several key steps:
Technical details regarding synthesis can involve specific reaction conditions, such as temperature, solvent choice, and reaction time, which are critical in achieving high yields of the desired compound.
The molecular structure of SGK3-PROTAC1 consists of three primary components:
Data from quantitative mass spectrometry indicates that SGK3-PROTAC1 achieves significant degradation of SGK3 at concentrations as low as 0.1 μM .
The chemical reactions involved in the action of PROTACs like SGK3-PROTAC1 can be summarized as follows:
These reactions highlight the catalytic nature of PROTACs, where they facilitate a process that results in target protein degradation without being consumed themselves.
The mechanism of action for SGK3-PROTAC1 involves several steps:
This process effectively reduces intracellular levels of SGK3, thereby enhancing sensitivity to other therapeutic agents targeting pathways that involve this kinase .
SGK3-PROTAC1 exhibits several notable physical and chemical properties:
Analyses often include assessments of these properties using standard techniques such as high-performance liquid chromatography .
The primary application of PROTAC SGK3 degrader-1 lies in cancer research and therapy:
The ongoing studies into PROTACs signify a promising direction in targeted therapy, particularly for cancers exhibiting complex resistance patterns .
Serum/Glucocorticoid-Regulated Kinase Family Member 3 (SGK3) has emerged as a critical mediator of resistance in cancers treated with phosphoinositide 3-kinase (PI3K) or protein kinase B (Akt) inhibitors. Unlike its family members, SGK3 contains a unique phox homology (PX) domain that enables localization to endosomal membranes through binding to phosphatidylinositol 3-phosphate (PtdIns(3)P). This lipid product is generated primarily by the class III PI3K hVPS34 rather than the class I PI3K isoforms typically targeted by therapeutic inhibitors. In breast cancer models, prolonged exposure to PI3K or Akt inhibitors triggers compensatory upregulation and activation of the hVPS34-SGK3 signaling axis. This pathway reactivates mechanistic target of rapamycin complex 1 (mTORC1) signaling – a crucial proliferative and survival pathway – by phosphorylating tuberous sclerosis complex 2 (TSC2), thereby bypassing the inhibitory effects on canonical PI3K/Akt signaling. The resilience provided by this alternative signaling route significantly diminishes the therapeutic efficacy of PI3K/Akt pathway inhibitors in multiple cancer types [1] [3].
Alpelisib (BYL719), a selective inhibitor of PI3K p110α, exemplifies the limitations of current targeted therapies against PI3K-mutant cancers. Resistance inevitably develops through adaptive cellular mechanisms, with SGK3 playing a central role. In alpelisib-resistant breast cancer cell models (MCF7 and T47D), SGK3 expression is significantly upregulated compared to parental cells. These resistant cells demonstrate enhanced colony formation, migration, anti-apoptotic capabilities, and tumorigenicity – all hallmarks of aggressive cancer phenotypes. Critically, experimental evidence confirms that SGK3 inhibition restores sensitivity to alpelisib in these resistant models, validating SGK3 as a key therapeutic target for overcoming resistance [3].
Beyond reactivating mTORC1 signaling, SGK3 promotes breast cancer progression through multiple interconnected mechanisms. In estrogen receptor-positive (ER+) breast cancers, SGK3 is transcriptionally activated by the estrogen receptor, creating a positive feedback loop that drives tumor growth and correlates with poor patient prognosis. Furthermore, SGK3 activation directly enhances cancer cell stemness – a key driver of metastasis, recurrence, and therapeutic resistance. In alpelisib-resistant models, SGK3 activates the glycogen synthase kinase 3 beta (GSK3β)/β-catenin signaling pathway, leading to the upregulation of stemness-associated genes and expansion of the breast cancer stem cell population. This expansion manifests as increased spheroid formation capacity in vitro and enhanced tumor-initiating potential in vivo [3].
SGK3 also regulates the stability of critical metastasis-associated proteins. It targets the metastasis suppressor N-Myc downstream regulated gene 1 (NDRG1) for degradation via the F-box and WD repeat domain containing 7 (Fbw7) ubiquitin ligase. NDRG1 normally inhibits multiple prometastatic processes, including epithelial-mesenchymal transition, cell migration, and invasion. Consequently, SGK3-mediated degradation of NDRG1 removes this protective barrier, facilitating metastatic progression. Phosphorylation of NDRG1 by SGK3 serves as both a marker of SGK3 activity and a functional mediator of its pro-oncogenic effects [1] [8] [9].
Traditional approaches to inhibit SGK3 have focused on developing adenosine triphosphate (ATP)-competitive small molecules that bind the kinase domain. While several potent pan-SGK inhibitors exist (e.g., compound 14H), they face significant pharmacological limitations. The high homology (approximately 80%) in the catalytic domains of SGK isoforms (SGK1, SGK2, SGK3) makes achieving isoform selectivity exceptionally challenging. Most inhibitors exhibit similar potency against all three isoforms, potentially increasing toxicity by disrupting essential physiological functions of SGK1 and SGK2 in normal tissues. For instance, compound 14H inhibits SGK3 with a half-maximal inhibitory concentration (IC₅₀) of 4 nanomolar (nM) but also potently inhibits SGK1 (IC₅₀ = 10 nM) and ribosomal protein S6 kinase A1 (S6K1) (IC₅₀ = 76 nM), an off-target effect that could lead to unintended biological consequences [1] [6].
Beyond selectivity issues, ATP-competitive inhibitors primarily block the enzymatic activity of SGK3 but leave its scaffolding functions intact. This incomplete inhibition can limit their therapeutic efficacy, particularly for targets like SGK3 that may participate in protein-protein interactions independent of their kinase activity. Furthermore, achieving sustained and complete target inhibition requires high systemic drug concentrations to compete with high intracellular adenosine triphosphate levels, increasing the risk of off-target toxicity. These limitations collectively underscore the need for alternative therapeutic strategies that can achieve more profound, selective, and sustained suppression of SGK3 function [1] [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9